molecular formula C18H27N3O2 B248160 N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

Número de catálogo B248160
Peso molecular: 317.4 g/mol
Clave InChI: NEGMMCSXXRTWFM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide, also known as Lu AE58054, is a novel drug candidate that has attracted significant attention in the field of neuroscience. It is a selective 5-HT6 receptor antagonist and has shown promising results in preclinical studies for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.

Mecanismo De Acción

N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide AE58054 is a selective antagonist of the 5-HT6 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. The 5-HT6 receptor is involved in the regulation of cognitive function, and its blockade has been shown to improve cognitive performance in animal models. N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide AE58054's mechanism of action involves the inhibition of the 5-HT6 receptor, which results in increased levels of acetylcholine and dopamine in the brain, both of which are important neurotransmitters involved in cognitive function.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide AE58054 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include increased levels of acetylcholine and dopamine in the brain, as well as improved synaptic plasticity and neurogenesis. It has also been shown to reduce the production of amyloid-beta, a protein that is implicated in the pathogenesis of Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide AE58054 is its selectivity for the 5-HT6 receptor, which reduces the potential for off-target effects. It has also been shown to have good pharmacokinetic properties, including good brain penetration and a long half-life. However, one limitation of N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide AE58054 is that it has only been studied in preclinical models, and its efficacy and safety in humans are still unknown.

Direcciones Futuras

There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide AE58054. One area of interest is the potential for its use in combination with other drugs for the treatment of cognitive impairment. Another area of interest is the development of more selective 5-HT6 receptor antagonists with improved efficacy and safety profiles. Additionally, there is a need for clinical trials to determine the safety and efficacy of N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide AE58054 in humans, particularly in the context of Alzheimer's disease and schizophrenia.

Métodos De Síntesis

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide AE58054 involves a multistep process that starts with the preparation of 2,3-dihydro-1H-inden-5-ol. This is followed by the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group, which is then converted to a bromide via reaction with thionyl chloride and lithium bromide. The bromide is then reacted with 4-(2-hydroxyethyl)piperazine to yield the final product, N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide AE58054.

Aplicaciones Científicas De Investigación

N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide AE58054 has been extensively studied in preclinical models of cognitive impairment, including animal models of Alzheimer's disease and schizophrenia. It has been shown to improve cognitive performance in these models, suggesting that it may have potential as a therapeutic agent for these conditions.

Propiedades

Nombre del producto

N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

Fórmula molecular

C18H27N3O2

Peso molecular

317.4 g/mol

Nombre IUPAC

N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C18H27N3O2/c22-13-12-21-10-8-20(9-11-21)7-6-18(23)19-17-5-4-15-2-1-3-16(15)14-17/h4-5,14,22H,1-3,6-13H2,(H,19,23)

Clave InChI

NEGMMCSXXRTWFM-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)CCO

SMILES canónico

C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)CCO

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.